molecular formula C15H17N3O5S2 B2691670 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 313372-94-0

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2691670
CAS No.: 313372-94-0
M. Wt: 383.44
InChI Key: RRWBVBQNSYCRIU-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with dimethylsulfamoyl and sulfamoylphenyl groups attached, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation reactions, where dimethylsulfamide is reacted with the benzamide core.

    Attachment of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through a series of substitution reactions, often involving the use of sulfonyl chlorides and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to facilitate the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Produced via reduction reactions.

    Substituted Aromatics: Resulting from various substitution reactions.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.

    4-(ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide: Contains an ethylsulfamoyl group, differing in the alkyl chain length.

    4-(propylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide: Features a propylsulfamoyl group, further extending the alkyl chain.

Uniqueness

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of dimethylsulfamoyl and sulfamoylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWBVBQNSYCRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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